molecular formula C11H17BO2S B1589034 4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane CAS No. 476004-80-5

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane

Cat. No. B1589034
M. Wt: 224.13 g/mol
InChI Key: LTOLNTYOBPPFLS-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane (TMT-DMB) is a synthetic organic compound with a wide range of applications in scientific research. It is a boron-containing compound that has been studied for its potential as a drug for the treatment of various diseases. TMT-DMB has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential to modulate the activity of various enzymes and proteins.

Scientific Research Applications

Synthesis and Structural Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives have been synthesized and structurally analyzed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds, including boric acid ester intermediates with benzene rings, are obtained through multi-step substitution reactions. Density Functional Theory (DFT) calculations have been used to validate the structures derived from crystallographic analyses, revealing consistent results between DFT optimized structures and X-ray diffraction determinations (Huang et al., 2021), (Huang et al., 2021).

Application in Material Synthesis

The synthesis of novel dioxaborolane derivatives, particularly for applications in materials like Liquid Crystal Displays (LCDs), has been explored. One study described the synthesis of boron-containing polyene systems, which are potential intermediates for creating new materials for LCD technology. These compounds are also being investigated for their potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Development of New Building Blocks

A derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been developed as a new building block for the synthesis of silicon-based drugs and odorants. This demonstrates the compound's utility in creating biologically active derivatives and highlights its role in advancing synthetic chemistry (Büttner et al., 2007).

Use in Synthesis of Electron Transport Materials

The compound has been employed in the synthesis of electron transport materials (ETMs), showcasing its role in the materials field. Efficient and practical synthesis methods have been developed for key intermediates, further emphasizing the utility of this compound in material science (Xiangdong et al., 2017).

Electrophysical Studies

Studies have also been conducted on the electrochemical properties of sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These investigations provide insight into the oxidation potentials and reaction behaviors of these compounds, contributing to a deeper understanding of their electrophysical characteristics (Tanigawa et al., 2016).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2S/c1-8-6-7-9(15-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOLNTYOBPPFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473556
Record name 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane

CAS RN

476004-80-5
Record name 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
B Ghaffari, BA Vanchura, GA Chotana… - …, 2015 - ACS Publications
Catalytic C–H borylation using the five-coordinate tris-boryl complex (dippe)Ir(Bpin) 3 (5a, dippe = 1,2-bis(diisopropylphosphino)ethane) has been examined using 31 P{ 1 H} and 1 H …
Number of citations: 27 pubs.acs.org
L Britton, JH Docherty, AP Dominey, SP Thomas - Molecules, 2020 - mdpi.com
Arene C(sp 2 )-H bond borylation reactions provide rapid and efficient routes to synthetically versatile boronic esters. While iridium catalysts are well established for this reaction, the …
Number of citations: 27 www.mdpi.com
RJ Watson, P Bamborough, H Barnett… - Journal of Medicinal …, 2020 - ACS Publications
Pan-bromodomain and extra terminal (BET) inhibitors interact equipotently with all eight bromodomains of the BET family of proteins. They have shown profound efficacy in vitro and in …
Number of citations: 54 pubs.acs.org
L Jedinák, R Zátopková, H Zemánková… - The Journal of …, 2017 - ACS Publications
The efficient Suzuki–Miyaura cross-coupling reaction of halogenated aminopyrazoles and their amides or ureas with a range of aryl, heteroaryl, and styryl boronic acids or esters has …
Number of citations: 52 pubs.acs.org
C Luo, C Xu - Synthesis, 2021 - thieme-connect.com
Pd 2 dba 3 /XPhos in poly(ethylene glycol) (PEG-2000) is shown to be a highly stable and efficient catalyst for the borylation of aryl chlorides with bis(pinacolato)diboron. The borylation …
Number of citations: 1 www.thieme-connect.com
L Jedinák, P Cankař - European Journal of Organic Chemistry, 2016 - Wiley Online Library
Halogenated aminopyrazoles have rarely been utilized in metal‐catalysed cross‐coupling reactions mainly due to the complexation of the aminopyrazoles to the metal center, which …
M Yu, Y Long, Y Yang, M Li, T Teo, B Noll… - European Journal of …, 2021 - Elsevier
CDK8 is deregulated in multiple types of human cancer and is viewed as a therapeutic target for the treatment of the disease. Accordingly, the search for small-molecule inhibitors of …
Number of citations: 4 www.sciencedirect.com
C Alverez - 2019 - search.proquest.com
This thesis describes the design and synthesis of allosteric, small molecule inhibitors targeting the cancer relevant p 97. Due to its pivotal role of maintaining proteostasis, while both …
Number of citations: 3 search.proquest.com
L Zink, K Neilde, MD Crozet, P Vanelle - Tetrahedron Letters, 2012 - Elsevier
We describe herein a new unexpected palladium-catalyzed O-arylation reaction in fluorinated nitro(o-nitrophenyl)imidazole series involving arylboronic acids under Suzuki–Miyaura …
Number of citations: 5 www.sciencedirect.com
B Ghaffari - 2016 - search.proquest.com
In homogeneous transition metal catalysis, the precatalyst usually needs to undergo a series of rearrangements or changes in the coordination sphere to form the active catalyst, which …
Number of citations: 0 search.proquest.com

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